

A Technical Guide to the Physical Properties and Applications of Krypton-79

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Krypton-79**

Cat. No.: **B1196655**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Krypton-79 (^{79}Kr) is a radioactive isotope of the noble gas krypton. While not as commonly utilized in biomedical research as other radionuclides, its unique physical properties and those of its metastable isomer, **Krypton-79m** ($^{79\text{m}}\text{Kr}$), present potential applications in specialized diagnostic imaging. This technical guide provides a comprehensive overview of the core physical properties of **Krypton-79**, its production, and its primary application in nuclear medicine, offering insights for researchers and professionals in drug development who may consider its use in preclinical or clinical studies.

Core Physical Properties of Krypton-79

The fundamental physical characteristics of **Krypton-79** are crucial for its application in any research or clinical setting. These properties dictate its radioactive decay, detection, and potential dosimetric impact.

Summary of Quantitative Data

The key physical and radioactive properties of **Krypton-79** and its isomer **Krypton-79m** are summarized in the tables below for easy comparison.

Table 1: General Physical Properties of **Krypton-79**

Property	Value
Atomic Number (Z)	36[1]
Mass Number (A)	79[1]
Neutron Number (N)	43[1]
Atomic Mass	78.9200830 ± 0.0000041 amu[2]
Molar Mass	78.92008 g/mol [3]
Spin	1/2-[2][4]
Half-life	35.04 hours[1][2][4][5]
Decay Modes	β^+ (Positron Emission), Electron Capture[1][4]
Daughter Isotope	Bromine-79 (^{79}Br) (100%)[1]

Table 2: Radioactive Decay Properties of **Krypton-79**

Property	Value
Decay Energy	1.626 MeV[2][4]
Mean Electron Energy	0.02372 MeV[1]
Mean Photon Energy	0.2549 MeV[1]
Binding Energy	683911.982 ± 3.841 keV[2]
Mass Excess	-74442.202 ± 3.840 keV[2]

Table 3: Properties of the Metastable Isomer, **Krypton-79m**

Property	Value
Half-life	50 ± 3 seconds[6][7]
Decay Mode	Isomeric Transition (to ^{79}Kr)[6]
Decay Energy	0.1299 MeV[6]
Gamma Ray Energy	130 keV (emitted in 27 ± 1% of disintegrations) [7]
Spin	7/2+[6]

Experimental Protocols

While specific protocols for the use of **Krypton-79** in drug development are not widely documented, the production and application of its metastable isomer, **Krypton-79m**, for lung ventilation studies are well-established. This protocol can serve as a basis for designing preclinical imaging studies.

Production of Krypton-79m

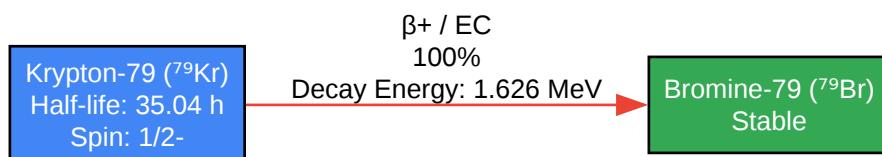
Krypton-79m is typically produced in a cyclotron. The general methodology is as follows:

- Target Preparation: A target of a stable bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), is prepared. Often, a nearly saturated aqueous solution of the bromide salt is used.
- Proton Bombardment: The bromide target is bombarded with a beam of protons from a cyclotron. The nuclear reaction that occurs is $^{79}\text{Br}(\text{p},\text{n})^{79\text{m}}\text{Kr}$.
- Elution of **Krypton-79m**: As a noble gas, the produced **Krypton-79m** can be continuously separated from the liquid or solid target material. This is typically achieved by bubbling an inert gas, such as helium, through the target solution. The **Krypton-79m** is carried away in the gas stream.
- Delivery System: The mixture of **Krypton-79m** and helium is then mixed with air and delivered to the imaging suite through a dedicated tubing system. The flow rate is carefully controlled to ensure that the majority of the shorter-lived **Krypton-81m** (if produced from

impurities) and the longer-lived **Krypton-79** have decayed by the time the gas reaches the subject, ensuring the purity of the inhaled **Krypton-79m**.

Lung Ventilation Imaging with Krypton-79m

The primary application of **Krypton-79m** is in nuclear medicine for imaging lung ventilation.

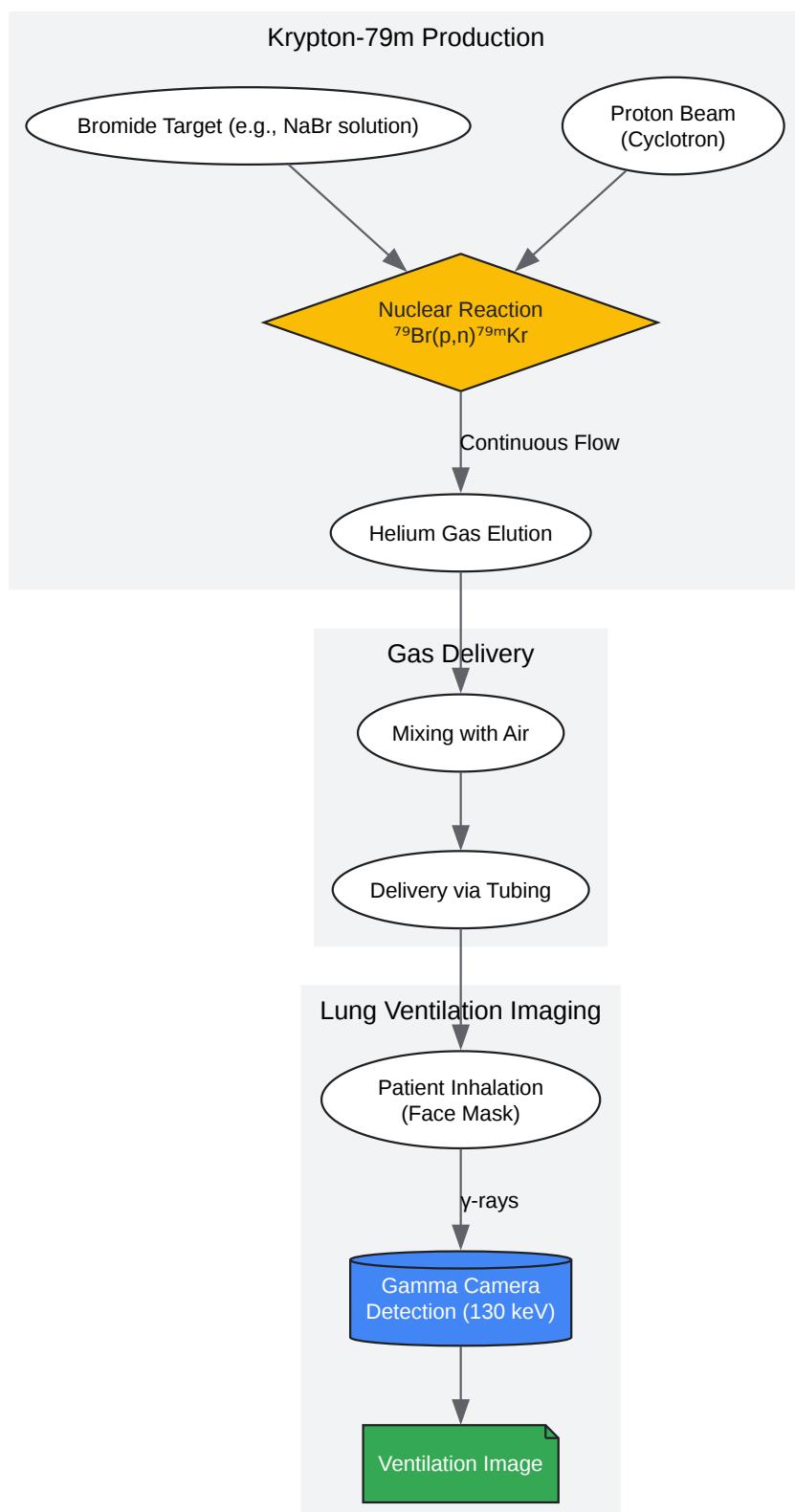

The protocol for such a study is as follows:

- Patient Preparation: The patient is positioned in front of a gamma camera. A face mask is securely fitted to prevent any leakage of the radioactive gas.
- Gas Administration: The patient inhales the **Krypton-79m**/air mixture. Due to its short half-life of 50 seconds, a continuous supply of the gas is necessary to maintain a steady-state concentration in the lungs during imaging.
- Image Acquisition: As the patient breathes the gas, the gamma camera detects the 130 keV gamma rays emitted from the decay of **Krypton-79m** within the lungs. This allows for the visualization of the distribution of ventilated air in the lungs.
- Data Analysis: The acquired images provide a functional map of lung ventilation. These can be used to identify areas of poor or no ventilation, which is valuable in the diagnosis of conditions like pulmonary embolism when compared with a perfusion scan.

Visualizations

Decay Scheme of Krypton-79

The following diagram illustrates the decay pathway of **Krypton-79** to the stable **Bromine-79**.



[Click to download full resolution via product page](#)

Caption: Decay scheme of **Krypton-79** to stable **Bromine-79**.

Experimental Workflow for Krypton-79m Production and Lung Ventilation Imaging

This diagram outlines the process from production of **Krypton-79m** to its application in diagnostic imaging.

[Click to download full resolution via product page](#)

Caption: Workflow for **Krypton-79m** production and lung imaging.

Applications in Drug Development

Direct applications of **Krypton-79** in drug development, such as in radiolabeling of therapeutic compounds or in studying specific signaling pathways, are not well-documented in scientific literature. As a noble gas, krypton is chemically inert and does not readily form chemical bonds, making its use as a radiolabel for complex molecules challenging.

However, the established use of **Krypton-79m** in lung ventilation imaging suggests its potential utility in preclinical drug development for therapies targeting pulmonary diseases. For instance, it could be used to:

- Assess the effects of novel bronchodilators: Changes in regional lung ventilation following drug administration could be quantified.
- Evaluate the impact of drugs on lung inflammation or injury: Functional imaging with **Krypton-79m** could complement anatomical imaging techniques to provide a more complete picture of drug efficacy.
- Study the delivery and distribution of inhaled drugs: While not labeling the drug itself, imaging ventilation patterns could provide insights into where an inhaled therapeutic is likely to deposit.

Researchers interested in these applications would need to adapt the existing clinical protocols for preclinical animal models.

Conclusion

Krypton-79 is a radionuclide with well-characterized physical properties. Its short-lived metastable isomer, **Krypton-79m**, has a niche but valuable application in the functional imaging of lung ventilation. While its direct role in mainstream drug development is limited by its chemical inertness, its utility as an imaging agent for pulmonary research offers an indirect but potentially powerful tool for evaluating the efficacy and physiological effects of new respiratory therapies. The data and protocols presented in this guide provide a foundational resource for scientists and researchers considering the use of **Krypton-79** in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. From cyclotrons to chromatography and beyond: a guide to the production and purification of theranostic radiometals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ventilation studies with krypton-81m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radionuclide generator - Wikipedia [en.wikipedia.org]
- 6. Krypton-79m: a new radionuclide for applications in nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties and Applications of Krypton-79]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1196655#physical-properties-of-krypton-79-isotope>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com